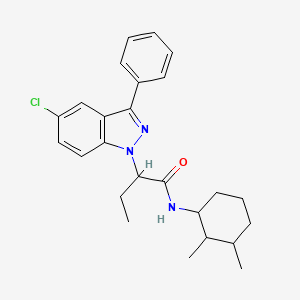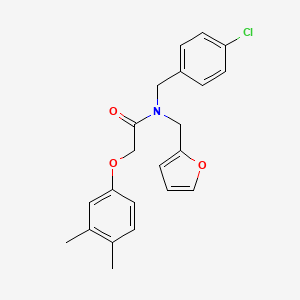
2-(5-chloro-3-phenyl-1H-indazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-3-phenyl-1H-indazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chloro-substituted phenyl ring and a dimethylcyclohexyl group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-3-phenyl-1H-indazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated indazole with 2,3-dimethylcyclohexylamine under appropriate conditions to form the butanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the indazole core.
Reduction: Reduction reactions could target the carbonyl group in the butanamide moiety.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the butanamide group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Applications: Potential use in treating diseases due to its biological activity.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(5-chloro-3-phenyl-1H-indazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-indazole: A simpler indazole derivative with known biological activity.
5-chloro-2-phenyl-1H-indazole: A closely related compound with a similar structure.
Uniqueness
Structural Features: The presence of the dimethylcyclohexyl group and the butanamide moiety distinguishes it from other indazole derivatives.
Biological Activity: Its unique structure may confer distinct pharmacological properties compared to similar compounds.
Properties
CAS No. |
1053163-68-0 |
|---|---|
Molecular Formula |
C25H30ClN3O |
Molecular Weight |
424.0 g/mol |
IUPAC Name |
2-(5-chloro-3-phenylindazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide |
InChI |
InChI=1S/C25H30ClN3O/c1-4-22(25(30)27-21-12-8-9-16(2)17(21)3)29-23-14-13-19(26)15-20(23)24(28-29)18-10-6-5-7-11-18/h5-7,10-11,13-17,21-22H,4,8-9,12H2,1-3H3,(H,27,30) |
InChI Key |
ZMSFUQNFPBSXPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1CCCC(C1C)C)N2C3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B11415335.png)
![N-[(1Z)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11415339.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11415345.png)
![3-Ethyl 7-methyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11415356.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11415362.png)
![(2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11415369.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11415374.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(5-methyl-1-benzofuran-3-yl)ethanone](/img/structure/B11415377.png)
![2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B11415385.png)

![4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415391.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B11415394.png)
![2-{[(3-methylbenzyl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B11415395.png)
